molecular formula C17H29ClN2O3 B1668001 Benoxinate hydrochloride CAS No. 5987-82-6

Benoxinate hydrochloride

Cat. No. B1668001
CAS RN: 5987-82-6
M. Wt: 344.9 g/mol
InChI Key: PRGUDWLMFLCODA-UHFFFAOYSA-N
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Description

Benoxinate Hydrochloride, also known as Oxybuprocaine, is an ester-type local anesthetic primarily used in ophthalmology and otolaryngology . It is sold by Novartis under the brand names Novesine or Novesin . Its safety for use in pregnancy and lactation has not been established .


Synthesis Analysis

The synthesis of Benoxinate Hydrochloride involves the nitration of 3-hydroxybenzoic acid to give 3-hydroxy-4-nitrobenzoic acid. This is then esterified with ethanol to give ethyl 3-hydroxy-4-nitrobenzoate. The phenoxide ion is then prepared from potash and alkylated with 1-bromobutane to supply ethyl 3-butoxy-4-nitrobenzoate. The product is crystallized from hydrochloric acid, and then halogenated with thionyl chloride to give 3-butoxy-4-nitrobenzoyl chloride .


Molecular Structure Analysis

The molecular formula of Benoxinate Hydrochloride is C17H29ClN2O3 . Its average mass is 344.877 Da and its monoisotopic mass is 344.186676 Da .


Chemical Reactions Analysis

Benoxinate Hydrochloride has been analyzed using various techniques such as spectrophotometry , electrochemical methods , and chromatographic methods (HPLC and GC) . A green, robust, and fast stability-indicating chromatographic method has been developed for the concomitant analysis of fluorescein sodium and Benoxinate Hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benoxinate Hydrochloride include a molecular formula of C17H29ClN2O3, an average mass of 344.877 Da, and a monoisotopic mass of 344.186676 Da .

Scientific Research Applications

Ophthalmic Procedures

Benoxinate hydrochloride is commonly used in ophthalmic solutions, particularly for procedures that require a disclosing agent combined with an anesthetic. It supports the efficacy of such solutions in various eye-related procedures .

Fluorogenic Determination

In analytical chemistry, Benoxinate hydrochloride is used for fluorogenic determination in eye drops and artificial aqueous humor. This application is significant for adopting environmentally green practices in chemical analysis .

Chromatographic Analysis

The compound is also utilized in chromatographic methods for the concomitant analysis of fluorescein sodium and Benoxinate hydrochloride. This method is green, robust, and fast, indicating its stability and efficiency .

Spectrophotometric Determination

Benoxinate HCl’s primary aromatic amino group reacts with various aldehydes, which is leveraged in sensitive spectrophotometric determination methods. This application is crucial for accurate measurement and analysis in laboratory settings .

Mechanism of Action

Target of Action

Benoxinate hydrochloride, also known as oxybuprocaine hydrochloride, primarily targets sodium channels . These channels play a crucial role in the initiation and conduction of nerve impulses.

Mode of Action

Oxybuprocaine binds to sodium channels and reversibly stabilizes the neuronal membrane . This stabilization decreases the membrane’s permeability to sodium ions . As a result, the depolarization of the neuronal membrane is inhibited, thereby blocking the initiation and conduction of nerve impulses .

Biochemical Pathways

The primary biochemical pathway affected by oxybuprocaine involves the transmission of nerve impulses . By inhibiting sodium ion channels, oxybuprocaine prevents the propagation of action potentials along nerve fibers . This leads to a temporary loss of sensation in the area where the drug is applied.

Pharmacokinetics

The onset of anaesthesia starts with a latency of 30 to 50 seconds and lasts for about 10 to 30 minutes , depending on perfusion . The drug is metabolized by esterases in blood plasma and liver .

Result of Action

The primary result of oxybuprocaine’s action is local anesthesia . It temporarily numbs the area of application, making it useful for minor surgical procedures and diagnostic tests. In ophthalmology, for instance, it is used to numb the front surface of the eye for procedures such as tonometry or removal of foreign bodies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxybuprocaine For instance, the drug’s action can be affected by the pH and temperature of the local environment. It’s worth noting that oxybuprocaine has been described as stable under recommended temperatures and pressures .

Safety and Hazards

Benoxinate Hydrochloride can cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/eye protection/face protection . If it comes into contact with the skin, it should be washed off with plenty of soap and water .

properties

IUPAC Name

2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3.ClH/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGUDWLMFLCODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99-43-4 (Parent)
Record name Benoxinate hydrochloride [USP]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID4045393
Record name Benoxinate hydrochloride
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Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benoxinate hydrochloride

CAS RN

5987-82-6
Record name Oxybuprocaine hydrochloride
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Record name Benoxinate hydrochloride [USP]
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Record name Benoxinate hydrochloride
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Record name Benoxinate hydrochloride
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Record name 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride
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Record name BENOXINATE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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